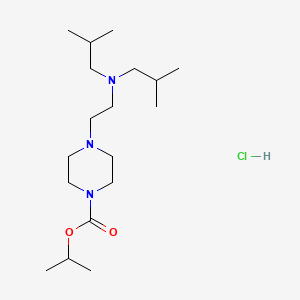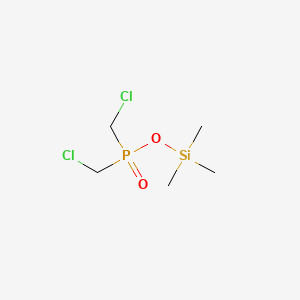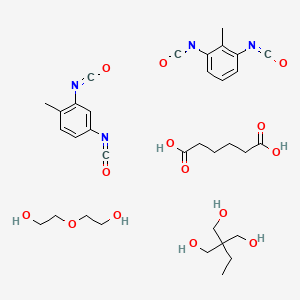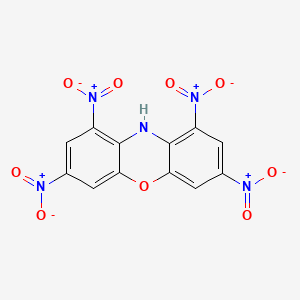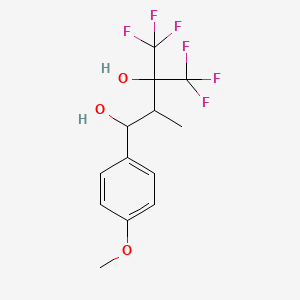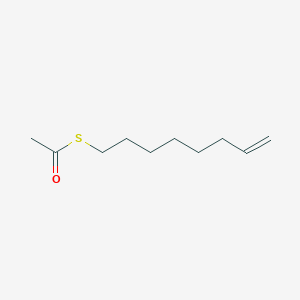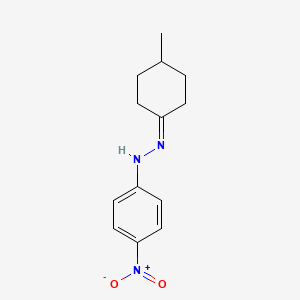
Cyclohexanone, 4-methyl-, (p-nitrophenyl)hydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclohexanone, 4-methyl-, (p-nitrophenyl)hydrazone is an organic compound with the molecular formula C13H17N3O2 It is a derivative of cyclohexanone, where the hydrazone group is substituted with a p-nitrophenyl group
准备方法
Synthetic Routes and Reaction Conditions: Cyclohexanone, 4-methyl-, (p-nitrophenyl)hydrazone can be synthesized through the reaction of 4-methylcyclohexanone with p-nitrophenylhydrazine. The reaction typically involves mixing equimolar amounts of the reactants in an appropriate solvent, such as ethanol or methanol, and heating the mixture under reflux conditions. The reaction proceeds via nucleophilic addition of the hydrazine to the carbonyl group of the cyclohexanone, followed by dehydration to form the hydrazone.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the cyclohexane ring.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The hydrazone group can participate in substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Oxidation of the methyl group can yield carboxylic acids or ketones.
Reduction: Reduction of the nitro group yields the corresponding amine.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
科学研究应用
Cyclohexanone, 4-methyl-, (p-nitrophenyl)hydrazone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of cyclohexanone, 4-methyl-, (p-nitrophenyl)hydrazone involves its interaction with molecular targets such as enzymes or receptors. The hydrazone group can form stable complexes with metal ions or proteins, leading to inhibition or modulation of their activity. The nitro group can also participate in redox reactions, contributing to the compound’s biological activity.
相似化合物的比较
Cyclohexanone, 4-methyl-, (p-nitrophenyl)hydrazone can be compared with other hydrazone derivatives, such as:
Cyclohexanone, (p-nitrophenyl)hydrazone: Lacks the methyl group, which may affect its reactivity and biological activity.
Cyclohexanone, 4-methyl-, (p-aminophenyl)hydrazone: Contains an amino group instead of a nitro group, leading to different chemical and biological properties.
属性
CAS 编号 |
25117-42-4 |
|---|---|
分子式 |
C13H17N3O2 |
分子量 |
247.29 g/mol |
IUPAC 名称 |
N-[(4-methylcyclohexylidene)amino]-4-nitroaniline |
InChI |
InChI=1S/C13H17N3O2/c1-10-2-4-11(5-3-10)14-15-12-6-8-13(9-7-12)16(17)18/h6-10,15H,2-5H2,1H3 |
InChI 键 |
QOAXQNYIPZMNIP-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC(=NNC2=CC=C(C=C2)[N+](=O)[O-])CC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



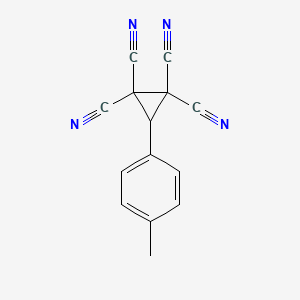
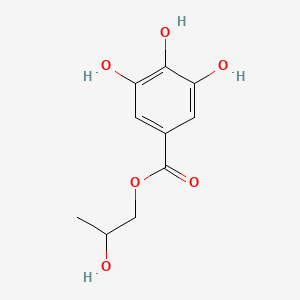
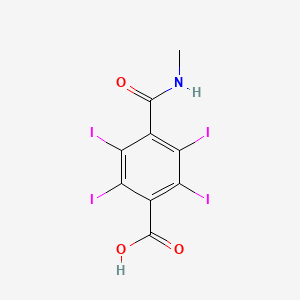
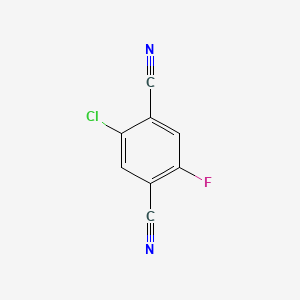
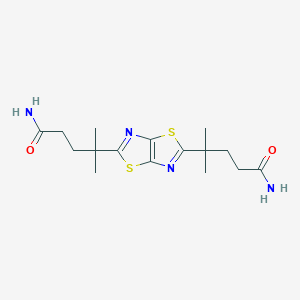
![9-ethyl-20-methyl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B14689191.png)
